Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a diaethylaminoethyl group, and a furyl-pyrazolin moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves a multi-step process. One common method includes the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazoline ring. The diaethylaminoethyl group is introduced through a nucleophilic substitution reaction, and the final product is obtained as a hydrochloride salt through acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the furyl or pyrazolin rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or diaethylaminoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(beta-dimethylaminoethyl)-5-furyl-pyrazolin-hydrochlorid
- 1-Phenyl-3-(beta-diethylaminoethyl)-5-thienyl-pyrazolin-hydrochlorid
Uniqueness
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
102129-21-5 |
---|---|
Molecular Formula |
C19H26ClN3O |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)13-12-16-15-18(19-11-8-14-23-19)22(20-16)17-9-6-5-7-10-17;/h5-11,14,18H,3-4,12-13,15H2,1-2H3;1H |
InChI Key |
MYDRQRNXIJXANV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NN(C(C1)C2=CC=CO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.